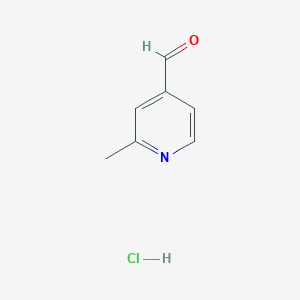
2,6-Dichloro-3-methylphenylboronic acid
Übersicht
Beschreibung
2,6-Dichloro-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BCl2O2 . It has a molecular weight of 204.85 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-3-methylphenylboronic acid is 1S/C7H7BCl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
2,6-Dichloro-3-methylphenylboronic acid is used as a reagent for palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . These reactions are commonly used in the synthesis of various pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 363.6±52.0 °C at 760 mmHg . The compound has a molar refractivity of 47.6±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Application 1: Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of the Application : This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis. The process involves a radical approach to protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods of Application : The method involves the use of a radical approach to catalyze the protodeboronation of alkyl boronic esters. This is paired with a Matteson–CH2–homologation .
- Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Application 2: Suzuki–Miyaura Coupling
- Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The method involves the use of different classes of boron reagents, including “2,6-Dichloro-3-methylphenylboronic acid”, for the SM coupling conditions .
- Results or Outcomes : The SM coupling reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Application 3: Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Summary of the Application : This research involves the selection of boron reagents for Suzuki–Miyaura coupling. The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Methods of Application : The method involves the use of different classes of boron reagents, including “2,6-Dichloro-3-methylphenylboronic acid”, for the Suzuki–Miyaura coupling conditions .
- Results or Outcomes : The Suzuki–Miyaura coupling reaction allows for the formation of biphenyl, which was found to occur 1.3–2 times more rapidly under the conditions where neutral boronic acid was added to the pre-mixed solution of catalyst and base .
Safety And Hazards
The compound is harmful if swallowed . It causes skin irritation and serious eye irritation . In case of inhalation, it is advised to move the victim to fresh air and give artificial respiration if not breathing . If it comes in contact with the skin, it is recommended to wash off with soap and plenty of water . If it comes in contact with the eyes, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .
Eigenschaften
IUPAC Name |
(2,6-dichloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWVEDFFDGYSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656933 | |
| Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methylphenylboronic acid | |
CAS RN |
851756-54-2 | |
| Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



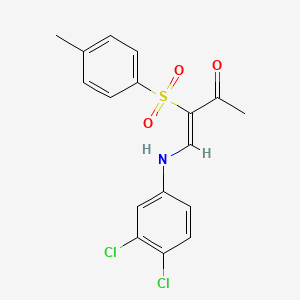
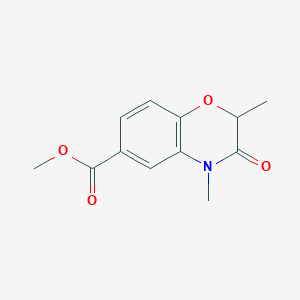
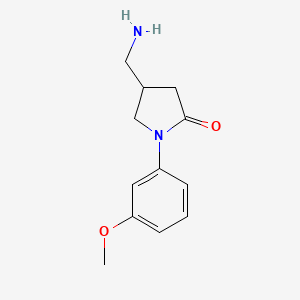
![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)
![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)
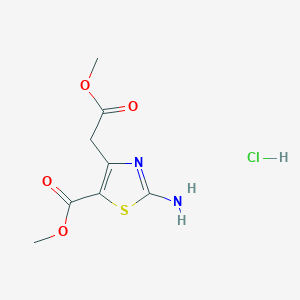
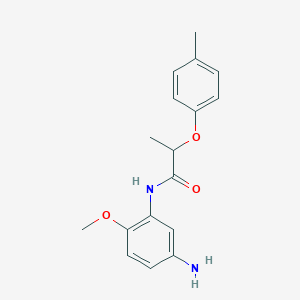
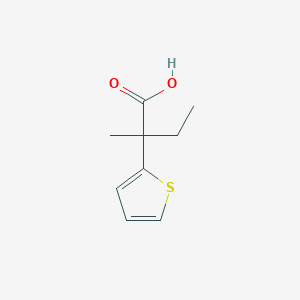
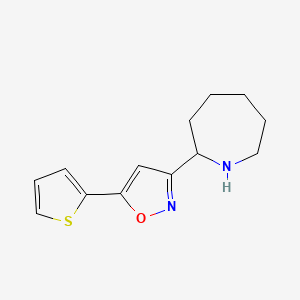
![5-Methyl-2-[2-(2-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1386688.png)
![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1386690.png)
![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)
